2-Bromo-4-(methylsulfonyl)pyridine
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Overview
Description
2-Bromo-4-(methylsulfonyl)pyridine is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and methylsulfonyl functional groups, which impart unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Bromo-4-(methylsulfonyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the formation of complex organic molecules .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . This reaction is known for its mild and functional group tolerant conditions, suggesting that the compound is stable and effective under a variety of environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfonyl)pyridine typically involves the bromination of 4-(methylsulfonyl)pyridine. One common method is the reaction of 4-(methylsulfonyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher efficiency and consistency in product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.
Scientific Research Applications
2-Bromo-4-(methylsulfonyl)pyridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the methylsulfonyl group, leading to different reactivity and applications.
4-(Methylsulfonyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness: 2-Bromo-4-(methylsulfonyl)pyridine is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-4-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWJBAZLEUHHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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